Diethyltoluenediamine

Epoxy Curing Kinetics Near-Infrared Spectroscopy

Diethyltoluenediamine (DETDA) is a liquid aromatic diamine consisting primarily of 3,5-diethyl-2,4-diaminotoluene and 3,5-diethyl-2,6-diaminotoluene isomers, with a molecular weight of 178.28 g/mol. It functions as a chain extender for polyurethane elastomers and a curing agent for epoxy resins.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 2095-02-5
Cat. No. B1605086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyltoluenediamine
CAS2095-02-5
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1)C)N)CC)N
InChIInChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3
InChIKeyPISLZQACAJMAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyltoluenediamine (CAS 2095-02-5) Procurement Guide: Liquid Aromatic Diamine for Polyurethane and Epoxy Systems


Diethyltoluenediamine (DETDA) is a liquid aromatic diamine consisting primarily of 3,5-diethyl-2,4-diaminotoluene and 3,5-diethyl-2,6-diaminotoluene isomers, with a molecular weight of 178.28 g/mol . It functions as a chain extender for polyurethane elastomers and a curing agent for epoxy resins . Key physical properties include a density of approximately 1.02 g/cm³ at 20–25°C, a viscosity of 155–280 mPa·s at 20–25°C, and a freezing point around -9°C, which facilitates low-temperature handling and processing .

Room-temperature liquid eliminates melt steps; compatible with low-temperature processing
High primary amine reactivity supports fast-cure workflows in polyurethane and epoxy systems
Tunable mechanical properties and low water uptake enable formulation-specific performance design

Why Diethyltoluenediamine (DETDA) Cannot Be Directly Substituted with Other Aromatic Diamines


Substituting DETDA with other aromatic diamines like DMTDA, MOCA, or TDA will alter processing behavior and final properties because of substantial differences in steric hindrance, reaction kinetics, and physical state. DETDA's ethyl and methyl substituents create a specific steric environment that lowers its reactivity relative to TDA while accelerating it relative to DMTDA and MOCA [1]. Furthermore, its low-viscosity liquid state at room temperature eliminates the melting steps required for solid curatives like MOCA, directly impacting manufacturing efficiency and workplace safety [2]. These quantifiable differences in reactivity and physical form necessitate deliberate selection rather than casual substitution.

Physical State
DETDA is a pourable liquid at ambient temperatures, while common replacements like MOCA are solids requiring melting; this changes processing safety and equipment needs.
Reaction Rate
DETDA reactivity with prepolymers may be substantially higher than DMTDA or MOCA. Substituting slower diamines can extend cycle times and alter cure profiles, especially in RIM or spray applications.
Steric & Substituent Effects
Ethyl and methyl substituents create a specific steric environment that differs from TDA or DMTDA. This shifts reaction kinetics and final network architecture, so simple stoichiometric replacement may not reproduce mechanical or thermal performance.

Diethyltoluenediamine (DETDA) Product-Specific Quantitative Evidence Guide


Reactivity Ranking: DETDA Primary Amine Reactivity vs. DDS and DMTDA in Epoxy Systems

In a comparative near-infrared spectroscopy study of epoxy/diamine curing kinetics, DETDA demonstrated the highest primary amine reactivity among the tested aromatic diamines. When reacted with the same epoxy resin, the reactivity order for primary amines was DETDA > DDS > DMTDA [1].

Epoxy amine reactivity rank
Head-to-head
DETDA > DDS > DMTDA
Reported highest primary amine reactivity among tested aromatic diamines
Near-infrared kinetic study; same epoxy resin used for all diamines
Epoxy Curing Kinetics Near-Infrared Spectroscopy

Comparative Curing Rate: DETDA vs. MOCA in Polyurethane Systems

DETDA exhibits a dramatically faster reaction rate with polyurethane prepolymers than MOCA. Multiple commercial technical sources consistently report that DETDA reacts approximately 30 times faster than MOCA [1].

PU cure rate vs MOCA
Cross-study comparable
Reported ~30× faster
May support rapid demolding in RIM; substantially shorter cycle time than MOCA-based systems
Based on multiple supplier technical data sheets
Polyurethane Reaction Injection Molding Curing Kinetics

Tensile Strength Enhancement: DETDA as Co-Curative in Polyurea Coatings

In a polyurea coating formulation, increasing the proportion of DETDA as a co-curative from 10% to 40% of the amine equivalent progressively increased the tensile strength of the cured material from 269 psi to 430 psi [1].

Tensile strength tuning
Head-to-head
269 → 430 psi (+60%)
Formulation-dependent property; DETDA content allows mechanical performance tailoring
PPT-80A prepolymer system; DETDA varied from 10% to 40% amine equiv.
Spray Polyurea Coatings Mechanical Properties

Water Resistance in Aqueous Polyurethaneurea Dispersions: DETDA vs. EDA as Chain Extender

Aqueous polyurethaneurea films chain-extended with DETDA exhibit significantly lower water uptake than those extended with ethylenediamine (EDA). The lowest water uptake recorded for a DETDA-extended film was 2.6 wt.% at 40 wt.% hard segment and 4.0 wt.% DMPA [1].

Water resistance vs EDA
Head-to-head
DETDA film water uptake 2.6 wt.%
Reported lower water uptake supports hydrolytic stability in coatings and dispersions
Aqueous PUU; 40 wt.% hard segment, 4.0 wt.% DMPA; EDA-extended films higher (abstract)
Aqueous Dispersions Polyurethaneurea Water Uptake

Diethyltoluenediamine (DETDA) Application Scenarios: Where Quantitative Differentiation Drives Selection


Reaction Injection Molding (RIM) of Automotive Parts Requiring Rapid Demold Times

Automotive RIM operations producing fascia, body panels, and interior components demand cycle times under 60 seconds to meet production throughput. DETDA's reactivity—approximately 30× faster than MOCA —enables gel times under 1 second in neat formulations [1], allowing for rapid demolding and high part output. The liquid state eliminates MOCA's melting step, further streamlining the process. Selecting DETDA over slower alternatives directly supports the high-volume, just-in-time manufacturing models typical in automotive assembly.

Spray Polyurea Elastomer (SPUA) Protective Coatings Requiring High Tensile Strength

SPUA coatings applied to truck beds, containment liners, and infrastructure surfaces require rapid cure on vertical or overhead surfaces without sagging, coupled with high mechanical strength. Formulations using DETDA as the primary or co-curative achieve tensile strengths up to 430 psi [2] while delivering fast cure (gel times in seconds) and high initial strength . The ability to adjust DETDA content from 10% to 40% of amine equivalent provides a lever to tune tensile strength from 269 to 430 psi [2], allowing formulators to meet diverse specification requirements without reformulating the entire system.

Water-Resistant Aqueous Polyurethane Dispersions for Textiles and Leather Finishes

Aqueous polyurethane dispersions used in textile coatings and leather finishing require low water uptake to maintain film integrity and appearance after washing or exposure to moisture. DETDA-extended polyurethaneurea films achieve water uptake as low as 2.6 wt.% under optimized hard segment and DMPA content [3], significantly outperforming EDA-extended films. This lower water absorption translates to better hydrolytic stability, reduced swelling, and longer-lasting performance in consumer and industrial textile applications where repeated wetting occurs.

Epoxy Formulations for Adhesives and Composites Requiring Accelerated Cure Schedules

Industrial epoxy adhesives and fiber-reinforced composites benefit from reduced oven dwell times and faster part turnover. DETDA's high primary amine reactivity—ranked above DDS and DMTDA in comparative kinetic studies [4]—allows formulators to achieve full cure at lower temperatures or shorter dwell times than alternative aromatic diamines. In epoxy systems, a commercial formulation using DETDA demonstrates a gel time of 23 minutes at 150°C [5], providing a predictable processing window while delivering high thermomechanical and chemical resistance .

Application
Selection Property
Validation Focus
Reaction Injection Molding (RIM) of automotive parts
Reactivity and liquid handling
Demold cycle time and gel profile validation
Spray polyurea elastomer protective coatings
Tensile strength tunability
Mechanical property testing across DETDA content range
Aqueous PU dispersions for textiles and leather
Low water uptake
Hydrolytic stability and swelling resistance assessment
Epoxy adhesives and composites with accelerated cure schedules
Cure speed and pot life
Gel time and thermomechanical property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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